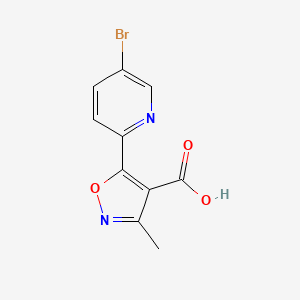

5-(5-Bromo-pyridin-2-yl)-3-methyl-isoxazole-4-carboxylic acid

CAS No.: 1299607-70-7

Cat. No.: VC2680086

Molecular Formula: C10H7BrN2O3

Molecular Weight: 283.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1299607-70-7 |

|---|---|

| Molecular Formula | C10H7BrN2O3 |

| Molecular Weight | 283.08 g/mol |

| IUPAC Name | 5-(5-bromopyridin-2-yl)-3-methyl-1,2-oxazole-4-carboxylic acid |

| Standard InChI | InChI=1S/C10H7BrN2O3/c1-5-8(10(14)15)9(16-13-5)7-3-2-6(11)4-12-7/h2-4H,1H3,(H,14,15) |

| Standard InChI Key | LJPTWNZFJNDXOB-UHFFFAOYSA-N |

| SMILES | CC1=NOC(=C1C(=O)O)C2=NC=C(C=C2)Br |

| Canonical SMILES | CC1=NOC(=C1C(=O)O)C2=NC=C(C=C2)Br |

Introduction

Chemical Identity and Structure

5-(5-Bromo-pyridin-2-yl)-3-methyl-isoxazole-4-carboxylic acid is a heterocyclic compound containing both isoxazole and pyridine rings. The isoxazole ring features a methyl group at the 3-position and a carboxylic acid at the 4-position, while the pyridine ring has a bromine atom at the 5-position. This structural arrangement contributes to the compound's unique chemical behavior and potential biological activity .

The compound is identified by several key chemical identifiers, which are summarized in the following table:

| Parameter | Value |

|---|---|

| CAS Number | 1299607-70-7 |

| Molecular Formula | C₁₀H₇BrN₂O₃ |

| Molecular Weight | 283.09 g/mol |

| InChI | InChI=1S/C10H7BrN2O3/c1-5-8(10(14)15)9(16-13-5)7-3-2-6(11)4-12-7/h2-4H,1H3,(H,14,15) |

| InChI Key | LJPTWNZFJNDXOB-UHFFFAOYSA-N |

| SMILES | O=C(O)C1=C(ON=C1C)C=2N=CC(Br)=CC2 |

The structural configuration of this compound is particularly notable for the connection between the isoxazole and pyridine rings, which creates a specific spatial arrangement that may influence its interactions with biological targets. The bromine atom on the pyridine ring serves as a potential site for further functionalization or modification in synthetic applications .

Physical and Chemical Properties

The physical and chemical properties of 5-(5-Bromo-pyridin-2-yl)-3-methyl-isoxazole-4-carboxylic acid are determined by its structural features, which include the carboxylic acid group, the bromine substituent, and the heterocyclic rings. These features contribute to its solubility profile, reactivity, and potential for interactions with biological systems.

Key physicochemical properties of the compound are presented in the following table:

| Property | Value |

|---|---|

| Physical State | Solid (expected) |

| LogP (calculated) | 2.50572 |

| TPSA (Topological Polar Surface Area) | 76.22 |

| Hydrogen Bond Acceptors | 4 |

| Hydrogen Bond Donors | 1 |

| Rotatable Bonds | 2 |

| Storage Conditions | Sealed, 2-8°C (recommended) |

The carboxylic acid functional group contributes to the compound's acidity and potential reactivity in chemical transformations. This group can participate in various reactions, including esterification, amidation, and salt formation, making the compound versatile for synthetic applications .

The bromine atom on the pyridine ring enhances the compound's electrophilic properties, potentially influencing its reactivity in substitution and coupling reactions. This feature may be particularly valuable in medicinal chemistry applications, where halogen substituents can significantly affect a compound's pharmacokinetic properties and target interactions .

The methyl group at the 3-position of the isoxazole ring contributes to the compound's steric and electronic properties, potentially influencing its solubility and reactivity patterns .

Structure-Activity Relationships

Understanding the relationship between the structure of 5-(5-Bromo-pyridin-2-yl)-3-methyl-isoxazole-4-carboxylic acid and its potential activity is crucial for optimizing its applications and developing related compounds with enhanced properties.

Key Structural Features

Several structural elements of the compound are likely to influence its biological activity and chemical behavior:

-

The isoxazole ring is a common structural motif in many bioactive compounds and contributes to specific binding interactions with biological targets. The presence of this heterocycle is often associated with diverse biological activities .

-

The bromine substituent on the pyridine ring may enhance binding to target proteins through halogen bonding or by modifying the electronic properties of the molecule. Halogens can also influence the compound's lipophilicity and membrane permeability, affecting its pharmacokinetic properties .

-

The carboxylic acid group provides a site for ionic interactions and hydrogen bonding with biological targets. This functional group also allows for various chemical modifications, such as esterification or amidation, which can be used to optimize the compound's properties .

-

The methyl substituent at the 3-position of the isoxazole ring affects the compound's steric and electronic properties, potentially influencing its interactions with biological targets .

Structural Modifications

Potential modifications to enhance the properties of 5-(5-Bromo-pyridin-2-yl)-3-methyl-isoxazole-4-carboxylic acid might include:

-

Esterification of the carboxylic acid group to improve lipophilicity and membrane permeability, as seen in the related ethyl ester derivative (5-(5-Bromo-pyridin-2-yl)-3-methyl-isoxazole-4-carboxylic acid ethyl ester).

-

Amidation of the carboxylic acid to form carboxamides, which have shown interesting biological activities in other isoxazole series .

-

Substitution of the bromine atom with other halogens or functional groups to modify the electronic properties and potential interactions with biological targets.

-

Modification of the methyl substituent on the isoxazole ring to alter the steric and electronic properties of the compound.

Current Research Status and Future Directions

Research Gaps

Several aspects of this compound warrant further investigation:

-

Detailed synthetic methodologies specifically optimized for 5-(5-Bromo-pyridin-2-yl)-3-methyl-isoxazole-4-carboxylic acid

-

Comprehensive characterization of its physical and chemical properties

-

Systematic evaluation of its biological activities across different assay systems

-

Structure-activity relationship studies comparing this compound with structural analogs

-

Exploration of potential applications beyond those suggested by related compounds

Future Research Directions

Future research on this compound might focus on:

-

Development of efficient and scalable synthetic routes

-

Investigation of its potential as a building block in medicinal chemistry

-

Exploration of its interactions with specific biological targets

-

Structure-based design of derivatives with enhanced properties

-

Evaluation of its potential in specific therapeutic areas, such as immunomodulation, anti-inflammatory applications, or CNS disorders

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume